![molecular formula C7H9Br B14415790 1-Bromobicyclo[2.2.1]hept-2-ene CAS No. 87406-55-1](/img/structure/B14415790.png)
1-Bromobicyclo[2.2.1]hept-2-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromobicyclo[2.2.1]hept-2-ene, also known as 2-bromonorbornene, is a brominated derivative of norbornene. It is a bicyclic compound with the molecular formula C7H9Br. This compound is notable for its strained ring structure, which imparts unique reactivity and makes it a valuable intermediate in organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions: 1-Bromobicyclo[2.2.1]hept-2-ene can be synthesized through several methods. One common approach involves the bromination of norbornene. This reaction typically uses bromine (Br2) in an inert solvent such as carbon tetrachloride (CCl4) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations .
化学反応の分析
Types of Reactions: 1-Bromobicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide (OH-) or amines, leading to the formation of corresponding norbornene derivatives.
Addition Reactions: The double bond in the norbornene ring can participate in addition reactions with reagents like hydrogen (H2) or halogens (X2), resulting in saturated or dihalogenated products.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Addition: Catalysts like palladium on carbon (Pd/C) for hydrogenation or halogen sources like chlorine (Cl2) for halogenation.
Polymerization: Catalysts such as Grubbs’ catalyst for ROMP.
Major Products:
Substitution: Norbornene derivatives with functional groups replacing the bromine atom.
Addition: Saturated or dihalogenated norbornene compounds.
Polymerization: Polymers with repeating norbornene units.
科学的研究の応用
1-Bromobicyclo[2.2.1]hept-2-ene finds applications in various scientific fields:
作用機序
The mechanism by which 1-bromobicyclo[2.2.1]hept-2-ene exerts its effects is primarily through its reactivity due to the strained ring system. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by nucleophiles, while in addition reactions, the double bond participates in the formation of new bonds .
類似化合物との比較
2-Bromobicyclo[2.2.1]heptane: Similar structure but lacks the double bond, leading to different reactivity and applications.
Norbornene: The parent compound without the bromine atom, used extensively in polymer chemistry.
Bicyclo[2.2.1]hept-2-ene: Similar structure but without the bromine atom, used in various organic synthesis reactions.
Uniqueness: 1-Bromobicyclo[2.2.1]hept-2-ene is unique due to the presence of both a strained ring system and a reactive bromine atom. This combination imparts distinct reactivity, making it a valuable intermediate in organic synthesis and polymer chemistry .
特性
CAS番号 |
87406-55-1 |
|---|---|
分子式 |
C7H9Br |
分子量 |
173.05 g/mol |
IUPAC名 |
1-bromobicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C7H9Br/c8-7-3-1-6(5-7)2-4-7/h1,3,6H,2,4-5H2 |
InChIキー |
WZFDQEVHTWNVHQ-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CC1C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


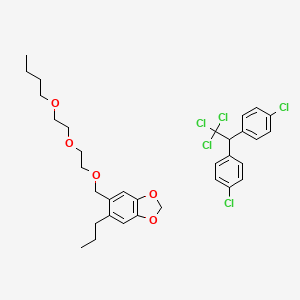
![Methyl [3-chloro-4-(4-cyclohexylphenoxy)phenyl]carbamate](/img/structure/B14415730.png)
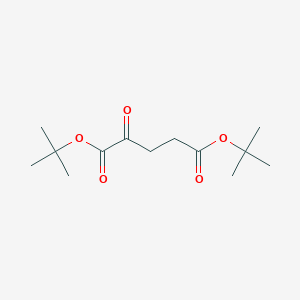
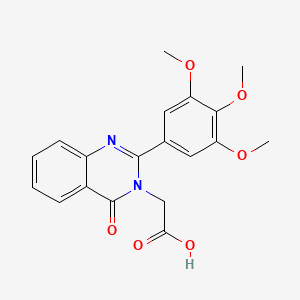
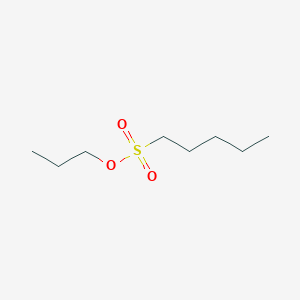
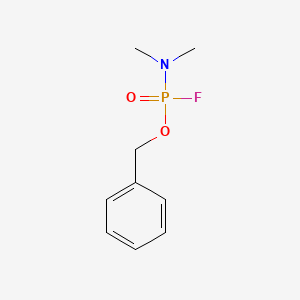
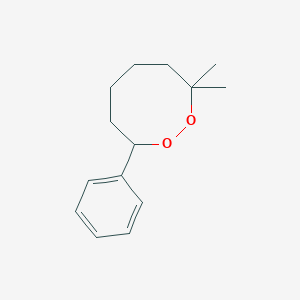
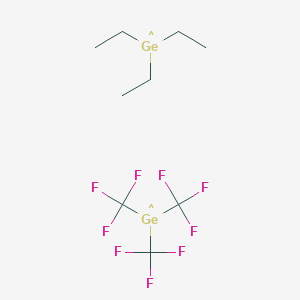
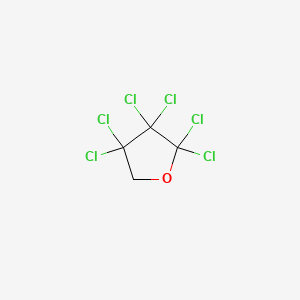
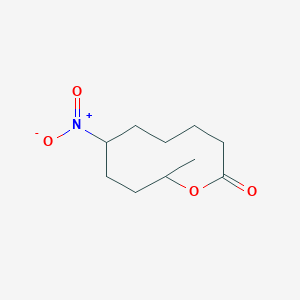
![Methyl [(3-chloro-5-nitrophenyl)methyl]carbamate](/img/structure/B14415772.png)
![5,11-ditert-butyl-8-phenyl-2,5,11-triazatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-4,12-dione](/img/structure/B14415777.png)
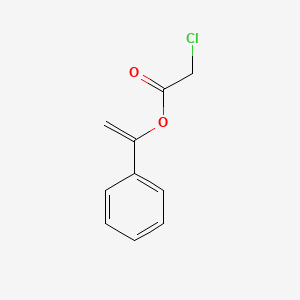
![2-(Benzenesulfonyl)-1-{2-[(trimethylsilyl)methyl]cyclopropyl}heptan-1-one](/img/structure/B14415788.png)
